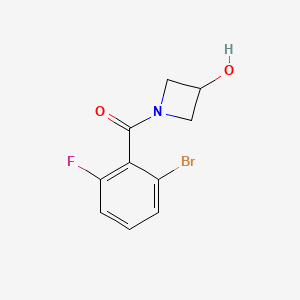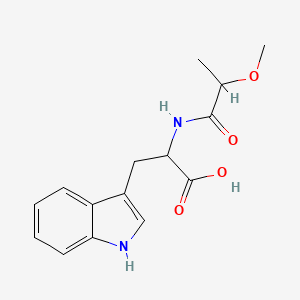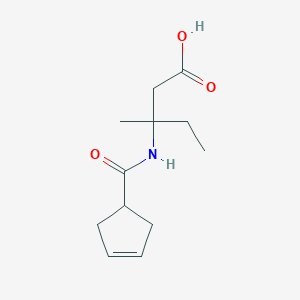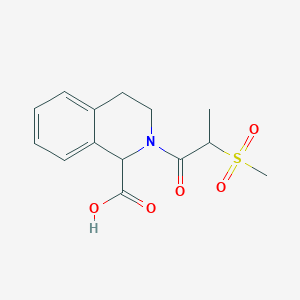![molecular formula C10H19NO4 B6648095 5-[(2-Propoxyacetyl)amino]pentanoic acid](/img/structure/B6648095.png)
5-[(2-Propoxyacetyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Propoxyacetyl)amino]pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a propoxyacetyl group attached to the amino group of pentanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Propoxyacetyl)amino]pentanoic acid typically involves the reaction of 5-aminopentanoic acid with propoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Propoxyacetyl)amino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-[(2-Propoxyacetyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-[(2-Propoxyacetyl)amino]pentanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The propoxyacetyl group can modulate the activity of these targets by altering their conformation or binding affinity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminopentanoic acid: A precursor in the synthesis of 5-[(2-Propoxyacetyl)amino]pentanoic acid.
5-Azido-pentanoic acid: Used in peptide synthesis and as a probe in biochemical studies.
5-[(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]pentanoic acid: A functionalized compound used in targeted protein degradation.
Uniqueness
This compound is unique due to the presence of the propoxyacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
5-[(2-propoxyacetyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-2-7-15-8-9(12)11-6-4-3-5-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHQTPHUAUZWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxypropanoylamino)methyl]benzoic acid](/img/structure/B6648028.png)
![4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B6648041.png)
![3-[(1-Hydroxycyclohexanecarbonyl)amino]propanoic acid](/img/structure/B6648053.png)



![2-[(4-Acetylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B6648088.png)
![2-[(5-Methylsulfanylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B6648090.png)
![2-[(2-Methoxypropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6648102.png)
![5-[(2-Methoxypropanoylamino)methyl]furan-2-carboxylic acid](/img/structure/B6648110.png)
![2-Methyl-2-[4-(2-methylsulfonylpropanoylamino)phenyl]propanoic acid](/img/structure/B6648122.png)
![[1-[[5-(Methoxymethyl)furan-2-yl]methylamino]cyclobutyl]methanol](/img/structure/B6648138.png)
![2-[(2-Cycloheptylacetyl)-methylamino]acetic acid](/img/structure/B6648139.png)
